Home > Products > Screening Compounds P118079 > 7-O-(Cbz-N-amido-PEG4)-paclitaxel
7-O-(Cbz-N-amido-PEG4)-paclitaxel -

7-O-(Cbz-N-amido-PEG4)-paclitaxel

Catalog Number: EVT-1481579
CAS Number:
Molecular Formula: C66H78N2O21
Molecular Weight: 1235.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-O-(Cbz-N-amido-PEG4)- paclitaxel is a PEG Linker that may be useful in the development of antibody drug conjugates.
Overview

7-O-(Cbz-N-amido-PEG4)-paclitaxel is a chemically modified derivative of paclitaxel, a well-known chemotherapeutic agent used primarily for treating various cancers, including breast and ovarian cancer. This compound incorporates a polyethylene glycol (PEG) moiety, which enhances its solubility and pharmacokinetic properties. The introduction of the Cbz-N-amido group further modifies its reactivity and stability, making it suitable for applications in targeted drug delivery systems, particularly in the development of antibody-drug conjugates.

Source

The synthesis and characterization of 7-O-(Cbz-N-amido-PEG4)-paclitaxel have been documented in various scientific publications. Notably, studies have demonstrated its potential in improving the therapeutic index of paclitaxel by enhancing its solubility and bioavailability in biological systems .

Classification

7-O-(Cbz-N-amido-PEG4)-paclitaxel belongs to the class of drug-linker conjugates. It is classified as a PEGylated compound, which refers to the attachment of polyethylene glycol to enhance drug delivery properties. Additionally, it can be categorized under antibody-drug conjugates due to its potential use in linking with antibodies for targeted therapy .

Synthesis Analysis

Methods

The synthesis of 7-O-(Cbz-N-amido-PEG4)-paclitaxel typically involves several key steps:

  1. Preparation of PEG Linker: The PEG4 (tetraethylene glycol) moiety is synthesized or obtained commercially.
  2. Formation of Amide Bond: The Cbz (carbobenzyloxy) group is introduced to the amine functionality of the PEG linker through an amide coupling reaction.
  3. Conjugation with Paclitaxel: The modified PEG linker is then conjugated to the 7-O position of paclitaxel using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Technical Details

The reactions are typically performed under inert atmosphere conditions to prevent moisture interference. The completion of each reaction step can be monitored by techniques such as thin-layer chromatography (TLC) and confirmed by mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of 7-O-(Cbz-N-amido-PEG4)-paclitaxel features:

  • A paclitaxel backbone.
  • A Cbz-N-amido group attached at the 7-O position.
  • A PEG4 chain that enhances solubility and pharmacokinetics.

The chemical formula can be represented as C30H41N3O9C_{30}H_{41}N_{3}O_{9} with a molecular weight of approximately 577.66 g/mol.

Data

The structural integrity and purity can be confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis, which provide insights into the compound's configuration and composition .

Chemical Reactions Analysis

Reactions

7-O-(Cbz-N-amido-PEG4)-paclitaxel undergoes various chemical reactions typical for drug-linker conjugates:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, releasing paclitaxel.
  2. Reduction: The Cbz group can be removed through catalytic hydrogenation or other reducing agents, exposing the amine functionality for further conjugation .

Technical Details

These reactions are crucial for the activation or deactivation of the drug's therapeutic properties and are often explored in studies assessing drug release profiles from delivery systems.

Mechanism of Action

Process

The mechanism by which 7-O-(Cbz-N-amido-PEG4)-paclitaxel exerts its effects involves:

  1. Targeting Tumor Cells: Once administered, the compound can selectively accumulate in tumor tissues due to enhanced permeability and retention effects associated with PEGylation.
  2. Cellular Uptake: Following accumulation, it enters cancer cells via endocytosis mechanisms.
  3. Release of Paclitaxel: Once inside the cell, hydrolysis or reduction leads to the release of paclitaxel, which then binds to microtubules, inhibiting their depolymerization and ultimately leading to cell cycle arrest and apoptosis .

Data

Studies indicate that PEGylated forms of paclitaxel exhibit improved cellular uptake and reduced systemic toxicity compared to non-modified forms .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Enhanced water solubility due to PEGylation.
  • Stability: Improved stability in physiological conditions compared to unmodified paclitaxel.

Chemical Properties

  • Reactivity: The presence of an amide bond allows for further modifications or conjugations with targeting ligands.
  • Molecular Weight: Approximately 577.66 g/mol.

Relevant analyses include thermal stability assessments using differential scanning calorimetry (DSC) and solubility tests in various solvents .

Applications

Scientific Uses

7-O-(Cbz-N-amido-PEG4)-paclitaxel has significant applications in:

  1. Antibody-Drug Conjugates: It serves as a linker for creating targeted therapies that deliver paclitaxel directly to cancer cells while minimizing side effects on healthy tissues.
  2. Nanoparticle Formulations: Its properties enable incorporation into nanoparticle systems for enhanced delivery efficiency.
  3. Research Models: Used in preclinical studies to evaluate new therapeutic strategies against cancer .

This compound represents a promising advancement in cancer therapeutics, offering improved efficacy and reduced toxicity through innovative drug delivery systems.

Chemical Structure and Functional Characterization

Molecular Architecture of 7-O-(Cbz-N-amido-PEG4)-Paclitaxel

7-O-(Cbz-N-amido-PEG4)-paclitaxel (C₆₆H₇₈N₂O₂₁; MW: 1235.33 g/mol) is a semi-synthetic paclitaxel derivative engineered for prodrug applications and targeted delivery systems. The compound retains paclitaxel’s core diterpenoid structure, including the bioactive oxetane ring (D-ring) and tetracyclic skeleton essential for microtubule stabilization [1] [6]. A key structural modification occurs at the C7 hydroxyl group, where a carbobenzyloxy (Cbz)-protected amine-PEG₄ linker is attached via a carbamate bond. This linker comprises:

  • A Cbz group (C₆H₅CH₂OCO-) providing UV-detectable aromaticity and steric protection.
  • A tetraethylene glycol (PEG₄) spacer (─(CH₂CH₂O)₄─) imparting hydrophilicity.
  • An amide bond enabling conjugation stability [1] [4] [5].

Table 1: Molecular Properties of 7-O-(Cbz-N-amido-PEG4)-Paclitaxel

PropertyValue/Description
Molecular FormulaC₆₆H₇₈N₂O₂₁
Molecular Weight1235.33 g/mol
Key Functional GroupsC7-linked Cbz-amide-PEG₄, oxetane, benzoyl at C2′
Bioactive Paclitaxel Moieties RetainedOxetane ring (D-ring), C13 side chain, C2′ hydroxyl

The C13 ester side chain and C2′ hydroxyl group—critical for tubulin binding—remain unmodified, preserving paclitaxel’s antimitotic activity upon intracellular release [6] [9].

Role of the Cbz-Protected Amine Moiety in Stability and Deprotection Kinetics

The Cbz group serves as an acid-labile protecting moiety for the terminal amine in the PEG₄ linker. This design confers two critical advantages:

  • Enhanced Plasma Stability: The bulky benzyl group sterically shields the amine from nucleophilic attack or enzymatic degradation during systemic circulation, extending half-life [5] [7].
  • Controlled Intracellular Activation: Under acidic conditions (pH < 5.0, typical in endosomes/lysosomes), the Cbz group undergoes hydrolytic cleavage via protonation of the carbamate oxygen, releasing the free amine. This deprotection generates 7-O-(8-amino-3,6-dioxaoctyl)-paclitaxel, a precursor for payload release or covalent conjugation [2] [5].

Table 2: Deprotection Conditions and Outcomes of the Cbz Group

ConditionReaction SiteProductFunctional Outcome
Acidic pH (< 5.0)Carbamate bondFree amine + benzyl alcohol + CO₂Amine exposure for coupling or hydrolysis
Hydrogenation (H₂/Pd)Cbz benzyl groupFree amine + tolueneChemical deprotection option

The deprotection kinetics are tunable via pH modulation, enabling tumor-selective drug release in acidic microenvironments [5] [8].

Structural Impact of the PEG₄ Spacer on Hydrophilicity and Aqueous Solubility

The hydrophilic PEG₄ spacer (─(CH₂CH₂O)₄─) profoundly modifies paclitaxel’s physicochemical behavior:

  • Solubility Enhancement: Replaces hydrophobic interactions at C7 with polar ether oxygens, increasing water solubility >50-fold compared to native paclitaxel (solubility < 0.3 µg/mL) [2] [9].
  • Conformational Flexibility: The 16-atom PEG chain extends ≈18 Å from the C7 position, positioning the Cbz-amine distal to paclitaxel’s binding pocket. This minimizes steric interference with tubulin engagement post-linker cleavage [3] [5].
  • Aqueous Compatibility: Ethylene oxide units form hydrogen bonds with water, enabling formulation in buffer-based or albumin-containing solutions without surfactants like Cremophor EL [2] [9].

Table 3: Solubility Comparison of Paclitaxel Derivatives

CompoundAqueous SolubilityKey Modifying Group
Native Paclitaxel< 0.3 µg/mLNone (hydrophobic core)
7-O-(Cbz-N-amido-PEG₄)-paclitaxel> 15 µg/mLPEG₄ spacer + Cbz-amide
Abraxane® (nab-paclitaxel)≈ 5 mg/mLAlbumin nanoparticles

The PEG₄ spacer also reduces aggregation propensity and enables functionalization with targeting ligands without precipitation [5] [9] [10].

Comparative Analysis with Other Paclitaxel Derivatives

vs. 7-O-(Amino-PEG₄)-Paclitaxel

This derivative lacks the Cbz group, exposing a free amine at the PEG₄ terminus. Key distinctions include:

  • Reactivity: The free amine enables direct conjugation to carboxylic acids, NHS esters, or aldehydes without deprotection. However, it exhibits poor plasma stability due to amine oxidation or undesired reactions [10].
  • Application Scope: 7-O-(Amino-PEG₄)-paclitaxel suits single-step bioconjugation (e.g., with antibodies), whereas the Cbz-protected variant enables multi-step synthesis where controlled amine exposure is required [3] [10].

vs. Conventional Paclitaxel Prodrugs

  • Cleavage Mechanism: Cbz deprotection is acid-triggered, unlike enzyme-labile linkers (e.g., ester-based prodrugs), offering microenvironment-responsive release [6] [9].
  • ADC/PROTAC Utility: The Cbz-PEG₄ linker facilitates stable tethering to antibodies (ADCs) or E3 ligase ligands (PROTACs). For PROTACs, it connects paclitaxel to ubiquitin ligase binders, enabling tubulin degradation via the proteasome [5].

vs. Hydrophobic Derivatives (e.g., Docetaxel)

  • Solubility: PEG₄ derivatives exhibit superior water compatibility vs. docetaxel (solubility ≈ 6 µg/mL), enabling IV infusion without ethanol/Cremophor EL vehicles [6] [9].

Properties

Product Name

7-O-(Cbz-N-amido-PEG4)-paclitaxel

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C66H78N2O21

Molecular Weight

1235.34

InChI

InChI=1S/C66H78N2O21/c1-41-48(86-61(76)54(72)53(45-21-13-8-14-22-45)68-59(74)46-23-15-9-16-24-46)38-66(78)58(88-60(75)47-25-17-10-18-26-47)56-64(6,57(73)55(85-42(2)69)52(41)63(66,4)5)49(37-50-65(56,40-84-50)89-43(3)70)87-51(71)27-29-79-31-33-81-35-36-82-34-32-80-30-28-67-62(77)83-39-44-19-11-7-12-20-44/h7-26,48-50,53-56,58,72,78H,27-40H2,1-6H3,(H,67,77)(H,68,74)/t48-,49-,50+,53-,54+,55+,56?,58-,64+,65-,66+/m0/s1

InChI Key

HJKOKKMPULFMRK-NCJMBMFASA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC8=CC=CC=C8)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

7-O-(Cbz-N-amido-PEG4)- paclitaxel

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.